2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a sulfonyl group attached to a dichlorophenyl ring, which is further connected to an amino group and an acetamide moiety. The presence of these functional groups makes it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide typically involves multiple steps. One common route includes the sulfonylation of 2,5-dichlorophenylamine with a sulfonyl chloride derivative, followed by the introduction of the phenylethyl group through a nucleophilic substitution reaction. The final step involves the acylation of the resulting intermediate with 2-methoxyethyl acetate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This approach enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity. Additionally, the compound’s aromatic and acetamide moieties may facilitate binding to hydrophobic pockets in target proteins, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dichlorophenyl)sulfonyl]-N-(2-methoxyethyl)acetamide
- 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-acetamide
Uniqueness
Compared to similar compounds, 2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide exhibits unique properties due to the presence of the methoxyethyl group, which enhances its solubility and bioavailability. This structural feature may also influence its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[(2,5-dichlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S/c1-27-12-10-22-19(24)14-23(11-9-15-5-3-2-4-6-15)28(25,26)18-13-16(20)7-8-17(18)21/h2-8,13H,9-12,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNPXFGAEYQJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(CCC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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